Jasminoside B

Übersicht

Beschreibung

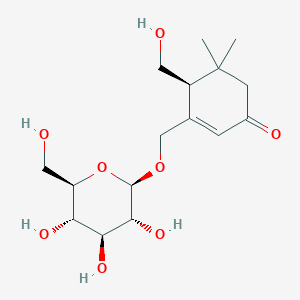

Jasminoside B is a natural compound with immunosuppressive activity . It is one of the phytochemicals found in the fruits of Gardenia jasminoides Ellis .

Molecular Structure Analysis

Jasminoside B has a molecular formula of C16H26O8 and a molecular weight of 346.37 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

Jasminoside B has a molecular formula of C16H26O8 and a molecular weight of 346.37 . Additional physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

1. Chemical Composition and Structural Elucidation

Jasminoside B is a compound isolated from the fruit of Gardenia jasminoides. It is identified as one of the monoterpenoids among several others found in this plant, as established through spectral and chemical methods (Yang Yu et al., 2010). This discovery contributes to understanding the complex chemical composition of Gardenia jasminoides.

2. Enzyme Inhibition and Potential Therapeutic Applications

The fruits of Gardenia jasminoides, which contain Jasminoside B, have been studied for their role in inhibiting enzymes related to antidepressant activity. Compounds isolated from this plant have shown to inhibit monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), which are relevant in the treatment of depression and neurodegenerative disorders (Ji Ho Kim et al., 2012).

3. Immunomodulatory Properties

Research on the fruit of Gardenia jasminoides, including compounds like Jasminoside B, has revealed their potential immunosuppressive properties. Certain compounds isolated from the fruits have shown significant inhibition of IL-2 secretion, an important cytokine in the immune system (Wen-liang Chang et al., 2005). This suggests the possible use of these compounds in regulating immune responses.

4. Neuroprotective Effects

Studies have indicated that compounds from plants like Gardenia jasminoides, which include Jasminoside B, may have neuroprotective effects. This is particularly noted in research involving ischemic stroke models, where active ingredients from related plants have shown additive neuroprotective action (Pengqian Wang et al., 2018).

5. Antioxidant Activities

The methanolic extract from seeds of Gardenia jasminoides, containing Jasminoside B, has demonstrated strong antioxidant activities. This is indicated by various assays, including DPPH and ABTS scavenging abilities, suggesting the potential of these extracts in combating oxidative stress (K. Saravanakumar et al., 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

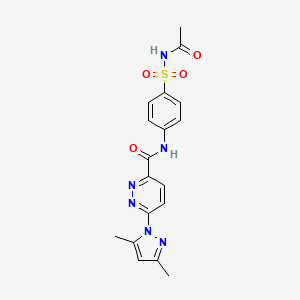

(4S)-4-(hydroxymethyl)-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O8/c1-16(2)4-9(19)3-8(10(16)5-17)7-23-15-14(22)13(21)12(20)11(6-18)24-15/h3,10-15,17-18,20-22H,4-7H2,1-2H3/t10-,11-,12-,13+,14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRXLXOCHNGHBC-PLJUSGQGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C=C(C1CO)COC2C(C(C(C(O2)CO)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=O)C=C([C@H]1CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jasminoside B | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2809553.png)

![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809556.png)

![1-[(4-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2809559.png)

![10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2809566.png)

![N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2809569.png)

![7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2809570.png)

![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2809572.png)

![1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809573.png)